

1-methyltryptamine 5-HT2A receptor affinity.

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Compound of Interest

Compound Name: 1-METHYLTRYPTAMINE

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An In-Depth Technical Guide to **1-Methyltryptamine** 5-HT2A Receptor Affinity

Executive Summary

1-Methyltryptamine (1-MT), characterized by the methylation of the indole nitrogen (position 1), represents a critical structural probe in serotonergic pharmacology. Unlike its side-chain methylated counterparts (e.g., N-methyltryptamine or N,N-dimethyltryptamine/DMT), 1-MT exhibits a distinct pharmacological profile driven by the loss of the hydrogen bond donor capability at the indole 1-position.

This guide analyzes the binding affinity (

), functional efficacy (

), and molecular interactions of 1-MT at the 5-HT2A receptor. While recent data suggests 1-MT retains nanomolar binding affinity ($K_i \approx 11.7$ nM), it displays significantly reduced intrinsic efficacy compared to tryptamine, highlighting the critical role of the indole N-H

Ser159 interaction in receptor activation.

Chemical Structure and Molecular Properties

The structural distinction between **1-methyltryptamine** and other tryptamines is pivotal for understanding its receptor docking.

- Tryptamine: Indole core with an ethylamine side chain.[1] The indole nitrogen (N1) is unsubstituted ().
- **1-Methyltryptamine (1-MT)**: The indole nitrogen is methylated ().
- N-Methyltryptamine (NMT): The side-chain amine is methylated.

Key Physicochemical Shift: Methylation at the N1 position increases lipophilicity (LogP) but abolishes the molecule's ability to act as a hydrogen bond donor at the indole ring.

Pharmacodynamics: 5-HT_{2A} Receptor Affinity and Efficacy[1][2][3][4][5]

Binding Affinity ()

Contrary to early assumptions that N1-methylation destroys binding, recent comprehensive screens indicate that 1-MT retains high affinity for the 5-HT_{2A} receptor, potentially even surpassing tryptamine in pure binding competition assays.

Compound	Substitution	5-HT _{2A} Affinity ()	Functional Efficacy ()	Primary Interaction Deficit
Tryptamine	None	13.1 – 29.7 nM	Full Agonist (~100%)	None
1-Methyltryptamine	Indole-N ()	11.7 nM	Partial/Weak Agonist	Loss of H-bond to Ser159
N-Methyltryptamine	Amine-N ()	~20–50 nM	Full Agonist	None
DMT	Amine-N ()	75 – 120 nM	Partial/Full Agonist	Steric bulk in EBP

Data Sources: Duan et al. (2024), Nichols (2016), PDSP Database.

Analysis: The high affinity (

= 11.7 nM) suggests that the hydrophobic methyl group at position 1 is well-tolerated within the receptor's orthosteric binding pocket, likely interacting with hydrophobic residues (e.g., Phe339, Phe340). However, affinity does not equal efficacy.[2]

Molecular Mechanism of Action

The 5-HT_{2A} receptor activation mechanism relies heavily on a "toggle switch" involving Transmembrane Helix 3 (TM3) and TM6.

- **The Ser159 Anchor:** In the wild-type receptor, the indole N-H of serotonin (and tryptamine) forms a critical hydrogen bond with Ser159 (Ser3.36).
- **Activation Trigger:** This H-bond stabilizes the receptor in an active conformation, facilitating the movement of TM6 and the coupling of the protein.

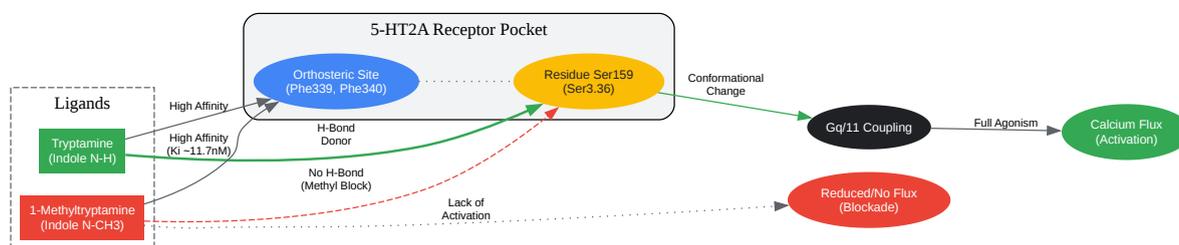
- The 1-MT Deficit: **1-Methyltryptamine** cannot donate a hydrogen to Ser159. While it fits into the pocket (high affinity), it fails to "pull" the serine residue effectively to trigger the conformational change required for full signaling (low efficacy).

Functional Outcome

Consequently, 1-MT acts as a high-affinity antagonist or weak partial agonist. It occupies the receptor, preventing serotonin binding, but generates a significantly blunted intracellular response (Calcium flux or IP3 accumulation).

Visualization of Signaling and Binding

The following diagram illustrates the divergent pathways between Tryptamine (Full Activation) and **1-Methyltryptamine** (Binding without efficient Activation).



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Caption: Comparative mechanism of Tryptamine vs. **1-Methyltryptamine** at 5-HT2A. Note the critical failure of 1-MT to engage Ser159 despite high binding affinity.

Experimental Protocols

To validate the affinity and efficacy of 1-MT, the following self-validating protocols are recommended.

Radioligand Binding Assay (Determination of)

Objective: Measure the equilibrium dissociation constant (

) of 1-MT displacing a standard radioligand.

- Cell Line: HEK293 cells stably expressing human 5-HT_{2A} receptors.
- Membrane Preparation: Harvest cells, homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4), and centrifuge (20,000 x g, 20 min). Resuspend pellet.
- Radioligand: Use
 - Ketanserin (0.5 nM) for antagonist binding or
 - DOI for agonist high-affinity state binding. Note: 1-MT affinity may vary between these two, often showing lower affinity against agonist radioligands.
- Incubation:
 - Mix: Membrane prep +
 - Ketanserin + 1-MT (concentration range
 - to
 - M).
 - Non-specific binding defined by 10
 - M Methysergide.
 - Incubate at 37°C for 60 minutes.
- Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).
- Analysis: Measure radioactivity via liquid scintillation. Fit data to a one-site competition model to derive

- Calculation: Convert

to

using the Cheng-Prusoff equation:

[3]

Functional Calcium Flux Assay (Determination of Efficacy)

Objective: Determine if 1-MT acts as an agonist or antagonist.

- Dye Loading: Load 5-HT_{2A}-HEK293 cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 min at 37°C.
- Baseline: Measure baseline fluorescence (Ex 488nm / Em 525nm).
- Agonist Mode: Inject 1-MT (serial dilutions). Monitor fluorescence spike. Compare to Serotonin (100%).^{[1][4]}
- Antagonist Mode: Inject 1-MT, incubate for 15 min, then inject Serotonin (ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted"> concentration). Measure inhibition of Serotonin response.^{[5][2][3]}

Implications for Drug Development

- SAR Insight: The data confirms that the indole N-H is not strictly required for binding (affinity) but is essential for efficacy. This allows for the design of "silent" binders or antagonists by alkylating the N1 position.
- Selectivity: 1-methylation often degrades selectivity against other 5-HT subtypes (e.g., 5-HT_{1A}, 5-HT_{2C}) differently than side-chain modifications.
- Metabolic Stability: 1-MT is more resistant to MAO-A degradation than tryptamine, as the indole nitrogen is a minor site for metabolic conjugation, though the primary amine remains vulnerable.

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